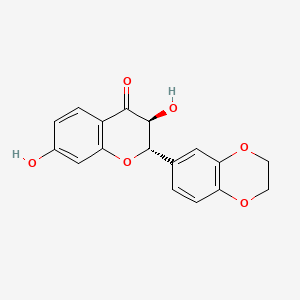
3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one
Descripción general
Descripción
“3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one” is a derivative of Chromanone or Chroman-4-one, which is an important and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Molecular Structure Analysis
The molecular structure of “3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one” is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . This relates to chromane, chromene, chromone, and chromenone, but the absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference .Aplicaciones Científicas De Investigación
Lipid Metabolism in Hepatocytes
Research by Corazzi et al. (1981) explored the effects of flavolignans like 3,7-dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one on lipid synthesis in ethanol-intoxicated hepatocytes. They found that ethanol decreased the incorporation of labeled glycerol into lipids, while flavolignans had an opposite effect, indicating their potential to partially counteract the actions of ethyl alcohol on liver lipid metabolism (Corazzi et al., 1981).
Plant-derived Compounds
Aye et al. (2018) isolated a series of compounds, including 3,7-dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one, from the rhizomes of Sansevieria cylindrica. These compounds exhibited weak radical scavenging activity and provided insights into their biosynthetic pathways (Aye et al., 2018).
Chroman-4-one Derivatives in Drug Discovery
Emami and Ghanbarimasir (2015) reviewed the significant synthetic methods and biological relevance of chroman-4-one-derived compounds, highlighting their importance in drug discovery and as intermediates in organic synthesis (Emami & Ghanbarimasir, 2015).
Antioxidant Properties
Yadav et al. (2014) discussed the antioxidant properties of chromones and their derivatives, including 3,7-dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one. These compounds are thought to neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment (Yadav et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c18-10-2-3-11-13(8-10)23-17(16(20)15(11)19)9-1-4-12-14(7-9)22-6-5-21-12/h1-4,7-8,16-18,20H,5-6H2/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDQKWLRSIIJEI-SJORKVTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3C(C(=O)C4=C(O3)C=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@H]3[C@@H](C(=O)C4=C(O3)C=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000878 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one | |
CAS RN |
79986-03-1 | |
| Record name | 3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079986031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



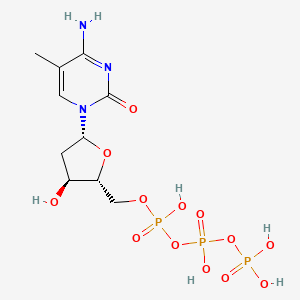
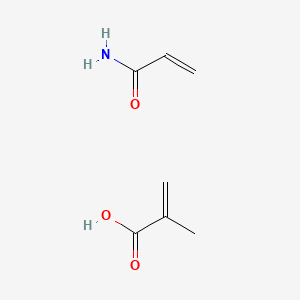

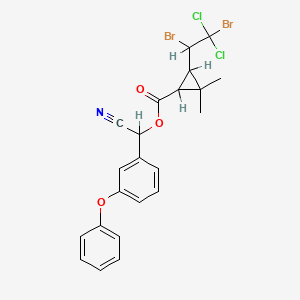
![2-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2h,4h)-dione](/img/structure/B1214785.png)
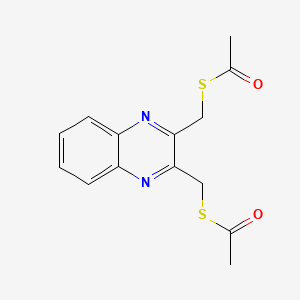
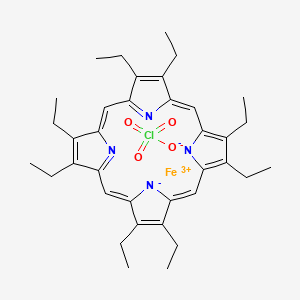
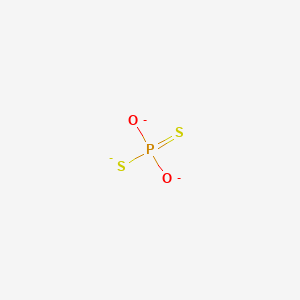

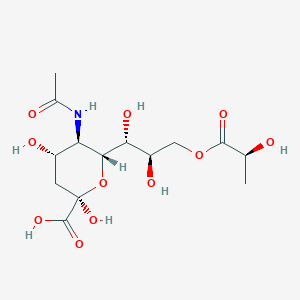


![4-{3-[2-(5-Ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-1h-indol-2-yl} 1-methyl 4a-[2-(5-ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-9-methyl-3,4,4a,9-tetrahydro-2h-carbazole-1,4-dicarboxylate](/img/structure/B1214798.png)
